2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE
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Overview
Description
2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound featuring a benzotriazole core This compound is notable for its unique structural properties, which include an ethoxy group, a phenyl-tetrazole moiety, and a sulfanyl-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl-methyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the ethoxy and sulfanyl-methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5- [2-Ethoxy-5 [ (4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3- (2-methylpropyl)-6,7-dihydro-1H-pyrazol [4,3-d]pyrimidin-7-one
- Phenol, 2-ethoxy-5-(1-propenyl)-
Uniqueness
2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE is unique due to its combination of a benzotriazole core with an ethoxy group and a phenyl-tetrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-ethoxy-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]phenyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7OS/c1-2-30-21-13-12-16(14-20(21)29-24-18-10-6-7-11-19(18)25-29)15-31-22-23-26-27-28(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPXBQLCFNTDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)N4N=C5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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